![molecular formula C18H22S2 B14393289 1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene CAS No. 89987-96-2](/img/structure/B14393289.png)
1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bridge and a propane chain
Preparation Methods
The synthesis of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with disulfide compounds under controlled conditions. One common method involves the use of thiol compounds, which are oxidized to form disulfides. The reaction conditions often require the presence of a catalyst and an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and often include steps for purification and quality control to meet industry standards .
Chemical Reactions Analysis
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bond is of interest in the study of protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.
Medicine: Research is ongoing into the potential use of disulfide-containing compounds in drug delivery systems, where the disulfide bond can be cleaved under specific conditions to release therapeutic agents.
Mechanism of Action
The mechanism by which 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene exerts its effects is primarily related to the reactivity of the disulfide bond. This bond can undergo cleavage and formation under various conditions, making it a versatile functional group in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene can be compared to other disulfide-containing compounds such as:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: This compound also contains a disulfide bond but has different substituents on the benzene rings, leading to different chemical properties and applications.
1,1’-(Sulfanediyldi-1-propyne-3,1-diyl)dicycloheptene:
The uniqueness of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene lies in its specific structural arrangement, which provides distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
89987-96-2 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3-(3-phenylpropyldisulfanyl)propylbenzene |
InChI |
InChI=1S/C18H22S2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
HKHSJOKVSIIXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSSCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



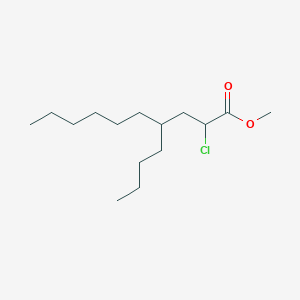
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)

![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

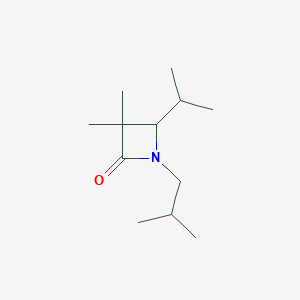

![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
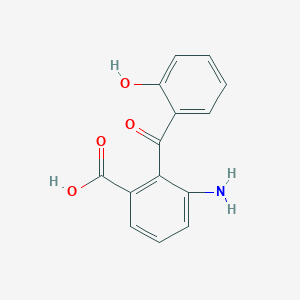
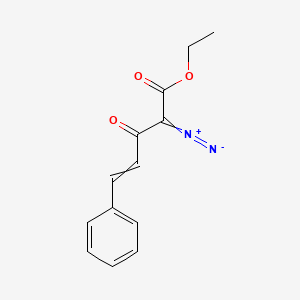
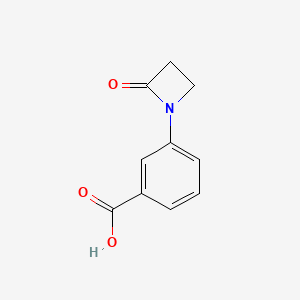
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
